molecular formula C13H21N5O2 B2420988 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione CAS No. 300838-19-1

7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione

Cat. No.: B2420988
CAS No.: 300838-19-1
M. Wt: 279.344
InChI Key: NNPPSBCLAMCDRN-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include alkylation, amination, and cyclization reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hexyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Hexyl-8-((2-hydroxyethyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Ethyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione is unique due to its specific hexyl and methylamino substitutions, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

7-hexyl-3-methyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-4-5-6-7-8-18-9-10(15-12(18)14-2)17(3)13(20)16-11(9)19/h4-8H2,1-3H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPSBCLAMCDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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